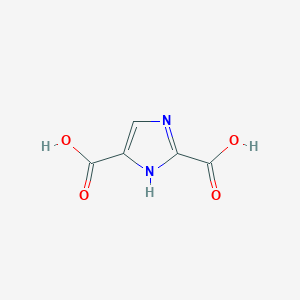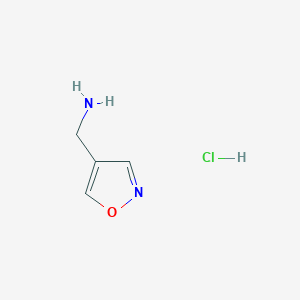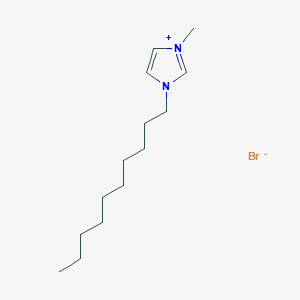
magnesium;N,N-bis(trimethylsilyl)aniline;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride, also known as 3-[bis(trimethylsilyl)amino]phenylmagnesium chloride, is an organometallic compound with the molecular formula C12H22ClMgNSi2. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. It is particularly valuable due to its stability and reactivity, making it a versatile reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is typically prepared by reacting N,N-bis(trimethylsilyl)aniline with magnesium in the presence of a halogen source, such as chlorine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the Grignard reagent, followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF, diethyl ether.
Catalysts: Palladium or nickel catalysts for coupling reactions
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Formed from cross-coupling reactions
Scientific Research Applications
Magnesium;N,N-bis(trimethylsilyl)aniline;chloride has several applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: It serves as a reagent in catalytic processes to facilitate various chemical transformations
Mechanism of Action
The mechanism of action of magnesium;N,N-bis(trimethylsilyl)aniline;chloride involves the formation of a nucleophilic carbon-magnesium bond. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The reaction typically proceeds through the formation of a transition state, followed by the formation of the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different halogen.
Ethylmagnesium Chloride: A Grignard reagent with an ethyl group instead of the phenyl group.
Vinylmagnesium Bromide: A Grignard reagent with a vinyl group
Uniqueness: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is unique due to the presence of the bis(trimethylsilyl)amino group, which imparts additional stability and reactivity. This makes it particularly useful in reactions where other Grignard reagents might be less effective .
Properties
IUPAC Name |
magnesium;N,N-bis(trimethylsilyl)aniline;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22NSi2.ClH.Mg/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;;/h7-8,10-11H,1-6H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOSYOXYACDPMN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClMgNSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400589 |
Source


|
| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174484-84-5 |
Source


|
| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174484-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














